Oxisuran

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Oxisuran se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 2-piridinocarboxaldehído con ácido metilsulfinilacético bajo condiciones controladas. La reacción típicamente requiere un catalizador y se lleva a cabo a temperaturas elevadas para asegurar la conversión completa .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound implica síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye pasos como purificación, cristalización y control de calidad para asegurar que el producto final cumple con los estándares requeridos .

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxisuran experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar sulfóxidos y sulfonas.

Reducción: Se puede reducir para formar tioéteres.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados

Oxidación: Sulfóxidos y sulfonas.

Reducción: Tioéteres.

Sustitución: Diversos derivados de piridina sustituidos.

Aplicaciones Científicas De Investigación

Immunosuppressive Properties

Oxisuran has been studied for its immunosuppressive capabilities, particularly in the context of cell-mediated immunity. Research indicates that this compound selectively suppresses T cell activity, which is crucial for the rejection of transplanted tissues.

-

Case Study: Allograft Prolongation

In a study examining the effects of this compound on allograft survival, it was found that administration of this compound significantly prolonged graft survival in animal models by inhibiting cell-mediated hypersensitivity responses . -

Mechanism of Action

The immunosuppressive action is believed to be linked to its selective toxicity towards T cells, as demonstrated in vitro where this compound exhibited a lymphotoxic effect at specific concentrations . This characteristic positions this compound as a potential candidate for therapeutic applications in transplant medicine.

Biochemical Mechanisms

Research into the biochemical interactions of this compound reveals insights into its metabolic pathways and conformational behavior:

-

Synthesis and Metabolism

This compound undergoes metabolic transformations that yield various derivatives. A study detailed the synthesis of this compound metabolites and their conformational analysis, suggesting a new stereochemical pathway for its reduction reactions . -

Toxicological Profile

This compound's toxicity profile was evaluated, indicating that it can affect cellular viability at higher concentrations while maintaining specificity towards T lymphocytes. This specificity is critical for minimizing adverse effects in therapeutic settings .

Therapeutic Implications

Given its immunosuppressive properties and biochemical behavior, this compound has potential applications in several therapeutic areas:

-

Transplantation Medicine

Owing to its ability to prolong allograft survival, this compound could be developed as an adjunct therapy in organ transplantation to prevent rejection . -

Autoimmune Diseases

The immunosuppressive effects may also be beneficial in treating autoimmune disorders where modulation of the immune response is necessary.

Table 1: Summary of this compound Studies

Mecanismo De Acción

El mecanismo de acción de Oxisuran implica la estimulación del eje hipotálamo-hipófisis-adrenal, lo que lleva a un aumento en los niveles de corticosterona. Esto da como resultado efectos inmunosupresores, principalmente mediados por el sistema fagocítico mononuclear. El compuesto afecta indirectamente las respuestas inmunitarias mediante la modulación de la actividad de las glándulas suprarrenales .

Comparación Con Compuestos Similares

Oxisuran es único en sus propiedades inmunosupresoras selectivas. Compuestos similares incluyen:

Azatioprina: Otro agente inmunosupresor utilizado en el trasplante de órganos y enfermedades autoinmunes.

Ciclofosfamida: Un agente quimioterapéutico e inmunosupresor.

Metotrexato: Utilizado en el tratamiento del cáncer y las enfermedades autoinmunes.

En comparación con estos compuestos, this compound tiene un mecanismo de acción distinto y un perfil único de efectos inmunosupresores .

Actividad Biológica

Oxisuran, a compound with immunosuppressive properties, has garnered attention for its potential applications in clinical settings, particularly in transplantation and autoimmune disorders. This article explores the biological activity of this compound, drawing from various studies, case reports, and clinical findings.

Overview of this compound

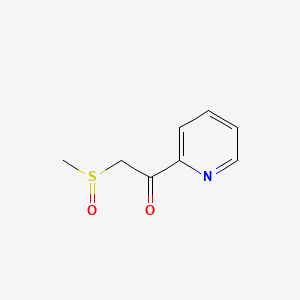

This compound (chemical structure: 2-[(methylsulfinyl)acetyl]pyridine) is known primarily as an immunosuppressant. Its mechanism of action involves the modulation of immune responses, specifically targeting the afferent limb of the immune system. This activity positions this compound as a candidate for preventing organ rejection in transplant patients and managing conditions characterized by excessive immune activation.

Clinical Studies

- Immunological Responsiveness : A study evaluated the effects of this compound on human immunological responsiveness in nine patients receiving doses ranging from 5 to 90 mg/kg over periods of 5 to 40 weeks. The results indicated that while bone marrow cytotoxicity and lymphopenia were not observed, primary cellular immune reactivity was significantly suppressed. Allogenic skin graft survival was extended to a mean of 30.7 days .

- Humoral Immunity : The study also reported that both IgG and IgM responses to primary typhoid immunization were inhibited, highlighting this compound's impact on humoral immunity .

- Differential Inhibition : this compound has been identified as a differential inhibitor of cell-mediated hypersensitivity, effectively suppressing allograft rejection without causing significant suppression of humoral immunity .

Pharmacodynamics and Metabolism

Research on the pharmacodynamics and biotransformation of this compound in rat models has provided insights into its metabolic pathways and biological effects. It was found that this compound maintains immunosuppressive activity in rats, suggesting similar potential effects in humans .

Case Report Analysis

A notable case involved a patient experiencing unusual drug screening results where this compound's presence was suspected due to its sedative effects and altered mental state. This highlights the importance of recognizing this compound's potential side effects in clinical settings, including confusion and hallucinations .

Side Effects and Safety Profile

The safety profile of this compound includes several reported side effects such as:

- CNS Reactions : Symptoms like agitation, confusion, and insomnia have been documented .

- Hematological Effects : Isolated cases of neutropenia and jaundice necessitate regular monitoring during long-term therapy .

- Potential for Severe Reactions : Serious adverse effects can occur, including blood dyscrasias; thus, careful patient selection is crucial .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Immunosuppression | Suppresses primary cellular immune reactivity |

| Humoral Immunity Impact | Inhibits IgG and IgM responses |

| Graft Survival | Prolongs allogenic skin graft survival |

| CNS Effects | Agitation, confusion, insomnia |

| Hematological Effects | Risk of neutropenia and jaundice |

Propiedades

Número CAS |

27302-90-5 |

|---|---|

Fórmula molecular |

C8H9NO2S |

Peso molecular |

183.23 g/mol |

Nombre IUPAC |

2-methylsulfinyl-1-pyridin-2-ylethanone |

InChI |

InChI=1S/C8H9NO2S/c1-12(11)6-8(10)7-4-2-3-5-9-7/h2-5H,6H2,1H3 |

Clave InChI |

DSWLRNLRVBAVFC-UHFFFAOYSA-N |

SMILES |

CS(=O)CC(=O)C1=CC=CC=N1 |

SMILES canónico |

CS(=O)CC(=O)C1=CC=CC=N1 |

Apariencia |

Solid powder |

Key on ui other cas no. |

27302-90-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Oxisuran; W 6495; W-6495; W6495; NSC 356716; BRN 1526159. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.